
1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid
描述
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This compound features a pyridine ring attached to a pyrrole ring, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethylamine with pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Substitution reactions can occur at the pyridine or pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole and pyridine derivatives.
科学研究应用
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
相似化合物的比较
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a different position of the pyridine ring.
1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid: Similar pyridine-pyrrole structure but with a pyrazole ring instead of pyrrole.
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid: Similar pyridine-pyrrole structure but with an imidazole ring instead of pyrrole.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWZQCSHAEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



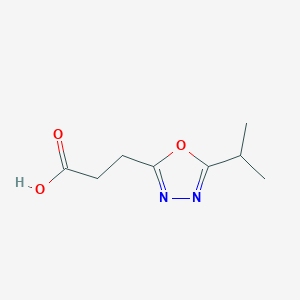
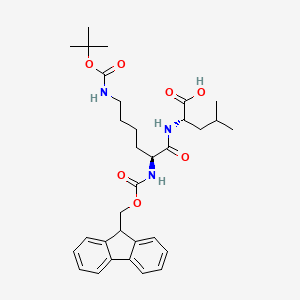
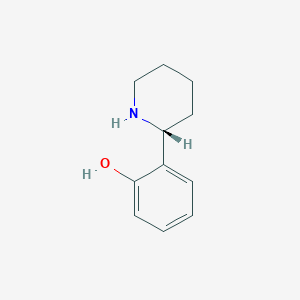
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
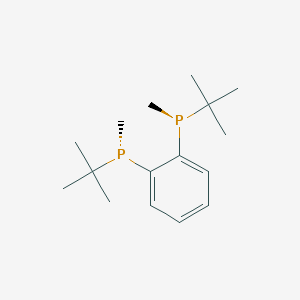
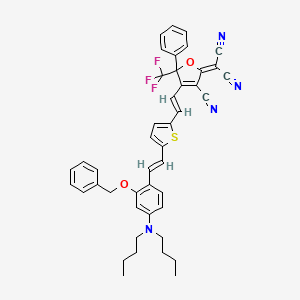
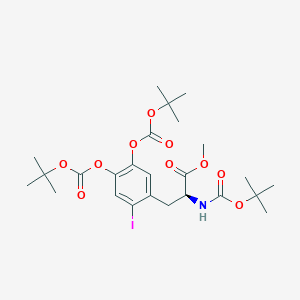
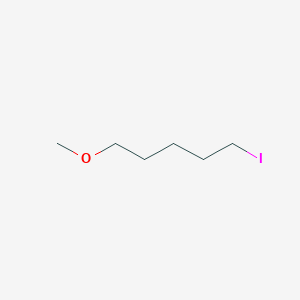
![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)
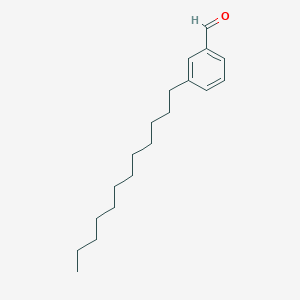
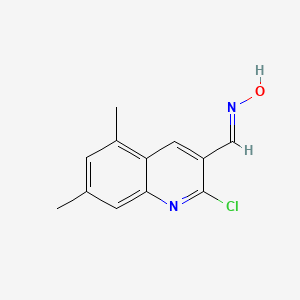
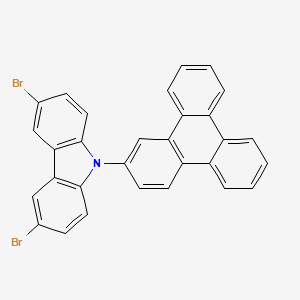
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
